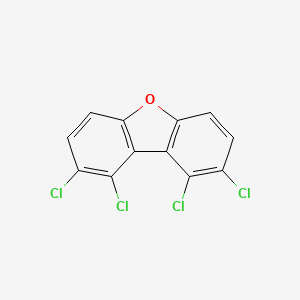

1,2,8,9-Tetrachlorodibenzofuran

Description

Contextualization within Polychlorinated Dibenzofurans (PCDFs) and Dioxin-Like Compounds (DLCs)

1,2,8,9-Tetrachlorodibenzofuran is a specific isomer belonging to the family of polychlorinated dibenzofurans (PCDFs). wikipedia.org PCDFs are a group of organic compounds where one or more hydrogen atoms on the dibenzofuran (B1670420) structure have been replaced by chlorine atoms. wikipedia.org There are 135 different PCDF isomers, each distinguished by the number and position of chlorine atoms on the dibenzofuran backbone. ca.gov

PCDFs, including 1,2,8,9-TCDF, are not produced commercially. Instead, they are formed as unintentional byproducts in a variety of industrial and combustion processes. wikipedia.orgnih.gov These sources include:

The manufacturing of certain chlorinated chemicals like chlorophenols and polychlorinated biphenyls (PCBs). nih.govresearchgate.net

The bleaching of paper pulp with chlorine. nih.govnih.gov

Incineration of municipal and industrial waste. wikipedia.orgnih.gov

Natural processes such as forest fires and volcanic eruptions. nih.govwho.int

Due to their similar chemical structure and toxicological properties to polychlorinated dibenzo-p-dioxins (PCDDs), PCDFs are classified as Dioxin-Like Compounds (DLCs). wikipedia.orgwho.int This group of compounds also includes certain PCBs that exhibit similar toxic mechanisms. who.intwikipedia.org The term "dioxins" is often used informally to refer to the entire group of PCDDs and PCDFs. wikipedia.org While research has heavily focused on the most toxic congeners, which are substituted at the 2, 3, 7, and 8 positions, the presence of a wide array of isomers, including 1,2,8,9-TCDF, in environmental samples underscores the importance of studying the entire class of compounds. ca.govacs.org

Table 1: Classification of this compound and Related Compounds

| Category | Compound Family | Specific Example |

|---|---|---|

| Dioxin-Like Compounds (DLCs) | Polychlorinated Dibenzofurans (PCDFs) | This compound |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | |

| Polychlorinated Biphenyls (PCBs) | 3,3',4,4',5-Pentachlorobiphenyl (PCB-126) |

Significance as a Persistent Organic Pollutant (POP) in Environmental Research

PCDFs, and by extension 1,2,8,9-TCDF, are designated as Persistent Organic Pollutants (POPs). wikipedia.orgwho.int POPs are a group of hazardous chemicals that are a global concern due to their specific set of properties. who.intbeyondpesticides.org The Stockholm Convention on Persistent Organic Pollutants, an international environmental treaty, lists PCDDs and PCDFs as unintentionally produced POPs that require measures to reduce and, where feasible, eliminate their release. wikipedia.org

The significance of 1,2,8,9-TCDF as a POP stems from the following key characteristics:

Persistence: These compounds are highly resistant to degradation in the environment. They are not easily broken down by chemical, biological, or photolytic processes. nih.govresearchgate.net The half-life of dioxin-like compounds in the human body is estimated to be between 7 and 11 years. who.int In soil and sediment, their persistence can be significantly longer, with half-lives potentially spanning decades. nih.gov

Bioaccumulation: PCDFs are lipophilic, meaning they are fat-soluble. ontosight.ai This property causes them to accumulate in the fatty tissues of living organisms. who.int As these compounds move up the food chain, their concentration increases in a process known as biomagnification, leading to the highest levels in organisms at the top of the food chain, including humans. who.int More than 90% of human exposure to these compounds is through food, particularly meat, dairy products, fish, and shellfish. who.int

Long-Range Environmental Transport: Due to their stability and ability to adsorb to airborne particulate matter, POPs can travel long distances from their original source via atmospheric currents and water. who.intwho.int This results in their global distribution, including their presence in remote ecosystems like the Arctic, far from any significant industrial activity. acs.org

The ubiquitous presence and persistent nature of 1,2,8,9-TCDF and other PCDFs in the environment make them a subject of extensive environmental research. ca.gov Scientists study their formation, transport, and fate to understand their distribution patterns and to develop strategies for mitigating their release and impact on ecosystems and human health. nih.gov

Table 2: Key Properties of Persistent Organic Pollutants (POPs) like 1,2,8,9-TCDF

| Property | Description | Implication for 1,2,8,9-TCDF |

|---|---|---|

| Persistence | Resists degradation from environmental factors (light, microbes, chemical reactions). | Long half-life in soil, water, and biota. nih.govwho.int |

| Bioaccumulation | Accumulates in the fatty tissues of living organisms. | Concentrations increase up the food chain (biomagnification). who.int |

| Long-Range Transport | Can travel vast distances from its source via air and water currents. | Global contamination, found even in pristine environments. who.intwho.int |

| Toxicity | Can cause a range of adverse health effects. | Poses a risk to wildlife and human health. who.int |

Structure

3D Structure

Properties

IUPAC Name |

1,2,8,9-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYCQUKMNPHFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C2C(=C(C=C3)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220937 | |

| Record name | 1,2,8,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70648-22-5 | |

| Record name | 1,2,8,9-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,8,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,8,9-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M494JZ72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Pathways and Formation Mechanisms of 1,2,8,9 Tetrachlorodibenzofuran

Unintentional By-product Formation in Industrial Processes

1,2,8,9-TCDF is not intentionally manufactured for commercial use. nih.gov Its presence in the environment is a result of its formation as an unintended by-product in various industrial activities.

Chlorinated Phenol and Derivative Manufacturing By-products

The production of chlorinated phenols and their derivatives is a significant source of PCDF formation. nih.gov These compounds can be formed through the intermolecular condensation of ortho-chlorophenols. nih.gov While the primary focus in much of the literature is on the highly toxic 2,3,7,8-TCDF, the formation of other isomers, including 1,2,8,9-TCDF, can occur depending on the specific precursors and reaction conditions. The manufacturing processes for chemicals like pentachlorophenol (B1679276) can create the necessary environment for the cyclization reactions that lead to the formation of various PCDF congeners. nih.gov

Polychlorinated Biphenyl (PCB) Pyrolysis By-products

The pyrolysis, or thermal decomposition in the absence of oxygen, of polychlorinated biphenyls (PCBs) is another identified pathway for the formation of PCDFs, including the 1,2,8,9-tetrachlorodibenzofuran isomer. nih.gov Fires involving PCB-containing electrical transformers or the improper incineration of PCB-contaminated materials can lead to the formation and release of these toxic compounds. nih.govwikipedia.org The specific isomers of PCBs present and the temperature of the pyrolysis event influence the types and quantities of PCDFs produced.

Thermal and Combustion-Related Formation

Thermal processes, particularly combustion, are a major source of 1,2,8,9-TCDF and other PCDFs in the environment. nih.govnih.govwikipedia.org These compounds can be formed through two primary mechanisms: de novo synthesis and precursor-mediated pathways.

De Novo Synthesis Mechanisms

De novo synthesis refers to the formation of PCDD/Fs from the basic elements of carbon, hydrogen, oxygen, and chlorine in the presence of a catalyst, typically on the surface of fly ash particles in the post-combustion zone of incinerators. researchgate.net This process generally occurs at temperatures between 200°C and 500°C. researchgate.net While the specific mechanisms are complex and not fully elucidated, it is understood that carbonaceous structures within the fly ash react with chlorine donors (such as HCl or inorganic chlorides) and oxygen in the presence of metal catalysts to form PCDF structures. researchgate.net The "Hagenmaier profile" is a concept sometimes used to characterize the typical pattern of PCDD/F congeners formed through de novo synthesis. researchgate.net

Precursor Pathway Mechanisms (e.g., Chlorophenols, Chlorobenzenes)

The precursor pathway involves the chemical transformation of structurally related chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes, into PCDFs. researchgate.net These precursors, which may be present in the waste being combusted or formed as products of incomplete combustion, can undergo condensation and cyclization reactions to form the dibenzofuran (B1670420) structure. nih.govresearchgate.net For example, the condensation of two chlorophenol molecules or the reaction of a chlorophenol with a chlorobenzene (B131634) can lead to PCDF formation. researchgate.net Research has shown that the substitution pattern of chlorine atoms on the precursor molecules significantly influences the resulting PCDF isomers. researchgate.net

Influence of Temperature, Oxygen Content, and Catalytic Metals

The formation of 1,2,8,9-TCDF and other PCDFs is highly dependent on several key parameters in thermal processes:

Temperature: PCDF formation is most significant in a temperature window of approximately 200°C to 650°C, with a peak typically observed between 300°C and 400°C. researchgate.net Above these temperatures, thermal decomposition of the newly formed PCDFs can occur.

Oxygen Content: The presence of oxygen is crucial for the oxidative reactions that lead to PCDF formation, particularly in the de novo synthesis pathway. researchgate.netresearchgate.net

Catalytic Metals: Metals such as copper, and to a lesser extent iron, act as catalysts, significantly promoting the rate of PCDF formation. researchgate.netwikipedia.org Copper chloride (CuCl2) has been identified as a particularly effective catalyst in the conversion of chlorophenols to PCDFs. researchgate.netresearchgate.net

Interactive Table: Factors Influencing 1,2,8,9-TCDF Formation

| Factor | Influence on Formation |

| Temperature | Optimal formation between 200°C and 650°C. researchgate.net |

| Oxygen | Essential for oxidative reactions in de novo synthesis. researchgate.netresearchgate.net |

| Catalytic Metals | Copper and iron significantly promote formation. researchgate.netwikipedia.org |

| Precursors | Presence of chlorophenols and chlorobenzenes increases formation. researchgate.net |

Formation during Waste Treatment and Incineration Processes

Polychlorinated dibenzofurans (PCDFs), including the this compound isomer, are not intentionally manufactured but are formed as unintentional by-products in thermal processes. nih.gov Waste incineration, a common method for treating municipal and industrial waste, provides the necessary conditions for the synthesis of these compounds. acs.orgscielo.br The formation of PCDFs in incinerators is a complex process involving reactions in both the gas phase and on the surface of solid particles, occurring primarily in the post-combustion zones as flue gases cool. scielo.brieabioenergy.com

Two primary pathways are recognized for the formation of PCDFs during incineration: the condensation of chemical precursors and a process known as de novo synthesis. acs.orgscielo.br The de novo synthesis involves the formation of PCDFs from the basic elements of carbon, oxygen, hydrogen, and chlorine on the carbonaceous matrix of fly ash. acs.orgtandfonline.com Precursor-based formation involves the chemical transformation of chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes, into the PCDF structure. acs.orgscielo.br Both pathways are significantly influenced by factors such as temperature, the presence of catalysts, a chlorine source, and an oxygen-rich environment. scielo.brtandfonline.com

Municipal Solid Waste Incineration (MSWI) By-product Formation

Municipal Solid Waste Incinerators (MSWIs) are a significant source of PCDF emissions. acs.org Within these facilities, the conditions are ideal for the generation of this compound and other PCDF congeners. As waste is combusted, a complex mixture of gases and particulate matter is produced. In the cooler parts of the incinerator, typically in the boiler and air pollution control devices where temperatures range from 200°C to 500°C, PCDF formation is most efficient. ieabioenergy.comtandfonline.com

The formation process in MSWIs is driven by several key factors:

Temperature: The optimal temperature range for PCDF formation is between 200°C and 500°C. tandfonline.com Below 200°C, the reaction rates are too slow, while at temperatures above 850°C, the compounds are typically destroyed. ieabioenergy.comtandfonline.com

Chlorine Source: The presence of chlorine, often from chlorinated plastics like PVC, paper, and other waste materials, is essential for the chlorination of the dibenzofuran structure. ieabioenergy.com

Catalysts: Transition metals, particularly copper, present in the fly ash act as catalysts, significantly promoting the rate of PCDF formation. tandfonline.comepa.gov

Carbon Source: Unburned carbon in the fly ash serves as a primary reactant matrix for the de novo synthesis pathway. scielo.brpops.int

Oxygen: An oxidizing atmosphere is necessary for the incorporation of oxygen into the furan (B31954) ring structure. scielo.br

| Parameter | Condition/Role | Source |

|---|---|---|

| Optimal Temperature | 200°C - 500°C | tandfonline.com |

| Primary Formation Pathways | De novo synthesis and precursor condensation | acs.orgscielo.br |

| Essential Elements | Carbon, Oxygen, Hydrogen, Chlorine | acs.org |

| Key Catalysts | Copper (Cu2+) and other transition metals in fly ash | tandfonline.comepa.gov |

| Carbon Source for De Novo Synthesis | Particulate organic carbon in fly ash | acs.orgpops.int |

| Common Precursors | Chlorophenols, Chlorobenzenes | scielo.brtandfonline.com |

Soot and Fly Ash Associated Formation

Soot and fly ash, the solid particulate residues of incomplete combustion, are central to the formation of this compound. ieabioenergy.com Fly ash provides a large surface area and contains both the carbon matrix and the metallic catalysts necessary for de novo synthesis. epa.govpops.int This pathway is defined as the breakdown of a carbon matrix, followed by chlorination and the incorporation of oxygen. dss.go.th

Research has demonstrated that the structure of the carbon source can influence the specific isomers of PCDF that are formed. dss.go.th A notable finding is the characteristic formation of this compound from the polycyclic aromatic hydrocarbon (PAH) coronene (B32277). dss.go.th In laboratory experiments conducted under simulated incinerator conditions (400°C with 10% O₂ and a copper chloride catalyst), coronene was shown to preferentially form 1,2,8,9-TCDF. acs.orgdss.go.th The mechanism involves the chlorination-induced cleavage of carbon-carbon bonds within the symmetrical coronene molecule, followed by the incorporation of oxygen to form the stable dibenzofuran structure. dss.go.th This suggests that the presence of specific PAHs in the waste stream can direct the synthesis towards particular PCDF isomers.

The process on the surface of fly ash particles can be summarized in several steps:

Adsorption: Gaseous organic molecules and chlorine compounds adsorb onto the surface of the fly ash particles.

Oxidation & Chlorination: The carbonaceous material on the ash is oxidized and chlorinated in the presence of catalysts like copper(II) chloride. epa.gov

Formation & Desorption: The PCDF molecule is formed on the particle surface and may then desorb back into the flue gas.

| Component | Function | Source |

|---|---|---|

| Carbon Matrix | Serves as the foundational structure for de novo synthesis. | acs.orgdss.go.th |

| Coronene (PAH) | A specific precursor that preferentially forms 1,2,8,9-TCDF. | dss.go.th |

| Copper and other Metals | Catalyze the chlorination and condensation reactions. | epa.gov |

| Inorganic Chlorides | Provide the chlorine atoms for the PCDF molecule. | acs.org |

Environmental Occurrence, Distribution, and Fate of 1,2,8,9 Tetrachlorodibenzofuran

Concentrations and Spatial Distribution in Environmental Matrices

The distribution of 1,2,8,9-TCDF in the environment is a result of its physical and chemical properties, which lead to its association with particulate matter and sediment.

Data on the specific concentrations of 1,2,8,9-TCDF in aquatic environments are limited, as monitoring studies typically focus on the more toxic 2,3,7,8-substituted congeners. However, studies analyzing PCDF congener profiles provide some insight into its presence.

In a study of fish farms near a contaminated site in Taiwan, high correlations were found between the concentrations of PCDD/Fs in water and sediment. nih.gov While the congener profiles in water and sediment were similar, the composition in fish was different, suggesting complex bioaccumulation processes. nih.gov The lipid content of the fish was a significant factor in the accumulation of less chlorinated PCDF congeners. nih.gov

A review of scientific literature indicated that 1,2,8,9-TCDD (a related compound) was found in crustaceans and finfish in Newark Bay, New Jersey. nih.gov The source was attributed to various combustion processes rather than specific industrial manufacturing. nih.gov In marine organisms like the loggerhead sea turtle, PCDF patterns are often comparable to those in fish, with 2,3,7,8-TCDF and other 2,3,7,8-substituted congeners being the most abundant. mdpi.com Bivalves, such as mussels and oysters, are known to accumulate PCDFs and are used as bioindicators of chemical pollution in the marine environment. acs.org The congener profiles in bivalves can differ from those in nearby sediments, suggesting species-specific metabolism or uptake. acs.org

| Aquatic Matrix | Analyte | Concentration Range | Location/Study Details |

| Fish | PCDD/Fs (total) | Significant correlation with sediment concentrations | Fish farms in Taiwan nih.gov |

| Crustaceans/Finfish | 1,2,8,9-TCDD | Elevated levels reported | Newark Bay, New Jersey nih.gov |

| Bivalves (Mussels) | PCDD/Fs (WHO-TEQ) | 1.1 to 5.3 pg I-TEQ/g wet weight | Literature review data acs.org |

| Bivalves (Oysters) | PCDD/Fs (WHO-TEQ) | 0.41 to 0.84 pg I-TEQ/g wet weight | Literature review data acs.org |

In terrestrial environments, PCDFs are known to persist in soil. Photodegradation can occur on the soil surface, which may involve the reductive dechlorination of higher chlorinated congeners, potentially increasing the relative concentration of tetrachlorodibenzofurans. ccme.ca However, PCDFs have a low potential for leaching and volatilization from soil. ccme.ca

Studies of PCDF congener profiles in soil and vegetation near municipal solid waste incinerators have been conducted to assess the impact of emissions. ccme.ca These studies help in understanding the distribution of different congeners in the terrestrial environment. The Canadian Council of Ministers of the Environment has established soil quality guidelines for various PCDD/PCDF congeners, although a specific guideline for 1,2,8,9-TCDF is not listed, the guideline for 2,3,7,8-TCDF is provided for context. ccme.ca

| Terrestrial Matrix | Analyte | Guideline Value (ng/kg) | Jurisdiction/Guideline |

| Soil (Agricultural) | 2,3,7,8-TCDF | 0.1 | CCME Soil Quality Guidelines ccme.ca |

| Soil (Residential) | 2,3,7,8-TCDF | 0.1 | CCME Soil Quality Guidelines ccme.ca |

| Soil (Commercial) | 2,3,7,8-TCDF | 0.05 | CCME Soil Quality Guidelines ccme.ca |

| Soil (Industrial) | 2,3,7,8-TCDF | 1.0 | CCME Soil Quality Guidelines ccme.ca |

In the atmosphere, PCDFs exist in both the gaseous phase and bound to particulate matter. The partitioning between these two phases is dependent on the degree of chlorination and ambient temperature. aaqr.orgnih.gov Less chlorinated congeners are more volatile and tend to be present in higher proportions in the gas phase, while more chlorinated congeners are more associated with particles. aaqr.org

A study in Southern California found that PCDF congener profiles in the atmosphere strongly suggested combustion source influences. tandfonline.com In a study conducted in an urban area, the average mass transfer coefficient for 17 targeted PCDF congeners was determined, with 2,3,7,8-TCDF showing a higher coefficient compared to the highly chlorinated OCDD, indicating its greater tendency for gas-phase dry deposition. uludag.edu.tr

| Atmospheric Compartment | Parameter | Finding | Study Context |

| Gas/Particle Partitioning | Phase Distribution | Less chlorinated PCDFs are more prevalent in the gas phase. | General finding from atmospheric studies aaqr.orgnih.gov |

| Atmospheric Concentrations | Source Signature | Congener profiles suggest combustion sources. | Southern California Air Basin tandfonline.com |

| Mass Transfer Coefficient | Deposition Velocity | 2,3,7,8-TCDF has a higher mass transfer coefficient than OCDD. | Urban site water surface sampler study uludag.edu.tr |

Global Transport and Atmospheric Deposition Dynamics

The presence of PCDFs in remote environments highlights their capacity for long-range atmospheric transport.

Atmospheric transport models, such as NOAA's HYSPLIT model, have been used to estimate the contribution of various sources to PCDF deposition in regions like the Great Lakes. nih.gov These models show that deposition can result from sources located up to 2,000 km away. nih.gov While these models provide valuable insights into the transport of PCDFs as a group, specific modeling of individual non-2,3,7,8-substituted congeners like 1,2,8,9-TCDF is not commonly reported. The focus of such models is often on the total toxic equivalency (TEQ) contributed by the mixture of congeners. nih.govnoaa.gov The process of long-range transport is influenced by the chemical's persistence and its partitioning behavior in the atmosphere. envirocomp.comunifr.chdeepdyve.com

PCDFs are removed from the atmosphere through wet and dry deposition. Wet deposition involves the scavenging of both gaseous and particulate-bound compounds by precipitation, while dry deposition includes the settling of particles and the absorption of gaseous compounds onto surfaces. nih.govaaqr.org

| Deposition Process | Parameter | Flux/Concentration | Location/Study Details |

| Wet Deposition | Total PCDD/F Particulate Phase Flux | 2030 ± 660 pg/m²-day | Urban site in Turkey nih.gov |

| Wet Deposition | Total PCDD/F Dissolved Phase Flux | 397 ± 186 pg/m²-day | Urban site in Turkey nih.gov |

| Dry Deposition | Gaseous Phase Flux (Total PCDD/Fs) | 34.07 ± 9.35 pg/m²-day | Urban site water surface sampler uludag.edu.tr |

| Dry Deposition | Total PCDD/Fs-WHO2005-TEQ Flux | 316.3 and 460.5 pg WHO2005-TEQ m⁻² month⁻¹ | Shanghai and Nanjing aaqr.org |

Bioaccumulation and Biomagnification in Ecological Food Webs

Polychlorinated dibenzofurans (PCDFs), including isomers like 1,2,8,9-tetrachlorodibenzofuran, are recognized for their potential to accumulate in living organisms, a process known as bioaccumulation. frontiersin.org This occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. ca.gov Due to their chemical properties, specifically their high lipophilicity (fat-solubility) and resistance to metabolic degradation, PCDFs tend to partition from water and accumulate in the fatty tissues of aquatic and terrestrial organisms. epa.gov This persistence and accumulation are foundational to their behavior in ecological food webs. nih.gov

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. wikipedia.org While bioaccumulation refers to the buildup in a single organism, biomagnification describes the escalating concentration as the chemical is transferred from prey to predator. ca.gov Organisms at higher trophic levels consume contaminated prey, accumulating the chemical load from each meal. Because energy is lost at each trophic level, predators must consume a large biomass of prey, which can lead to a significant magnification of the contaminant concentration in their own tissues. khanacademy.org

Trophic Transfer Dynamics

The movement of 1,2,8,9-TCDF through an ecosystem's food web is governed by complex trophic transfer dynamics. As a lipophilic compound, its primary pathway into the food web is through the process of bioconcentration from the surrounding environment (e.g., water, sediment) into the tissues of organisms at the base of the food web, such as phytoplankton, invertebrates, and small fish. khanacademy.org These primary consumers are then ingested by secondary consumers, initiating the transfer of the compound up the food chain. libretexts.org

Research on related PCDF congeners demonstrates that trophic transfer is not uniform and is highly dependent on the specific ecosystem and the feeding behaviors of the organisms within it. oup.com For example, a study on the bioaccumulation of 2,3,7,8-TCDF in a river system downstream from a bleached-kraft mill found that the specific food choice of fish was a critical determinant in food chain transfer. oup.com In that ecosystem, mountain whitefish, which fed on filter-feeding insects, showed significantly higher concentrations of the compound compared to longnose suckers, another bottom-feeding species with different dietary preferences. oup.com

Furthermore, the same study did not observe significant biomagnification of 2,3,7,8-TCDF in omnivorous and predatory species like burbot and walleye. oup.com This indicates that simply being at a higher trophic level does not automatically lead to higher contaminant concentrations. The metabolic capacity of the organism to break down or excrete the compound, the specific prey consumed, and the bioavailability of the contaminant in the sediment and water all play crucial roles. epa.govoup.com Therefore, predicting the trophic transfer of 1,2,8,9-TCDF requires a detailed understanding of the specific food web structure. pressbooks.pub

Congener-Specific Bioaccumulation Factors

A bioaccumulation factor (BAF) is a critical metric used to quantify the potential of a chemical to be accumulated by an organism from its environment, including all routes of exposure such as diet and direct uptake from water. ca.gov It is calculated as the ratio of the chemical's concentration in an organism's tissue to its concentration in the surrounding medium (typically water) at steady state. osti.gov BAFs are congener-specific, meaning they vary between different isomers of a chemical due to differences in their physical-chemical properties and their interactions with biological systems. frontiersin.org

Below is an interactive table presenting illustrative BAFs for other relevant compounds, demonstrating the range of values that can be observed in different species and conditions.

| Compound | Species | Trophic Level | Bioaccumulation Factor (BAF) (L/kg) | Study Context |

| 2,3,7,8-TCDD | Smallmouth Bass (fillet) | 4 (Piscivore) | 11,500 - 24,600 | Field study in Maine rivers downstream of paper mills. nih.gov |

| 2,3,7,8-TCDD | Brown Trout (fillet) | 4 (Piscivore) | 17,900 - 28,300 | Field study in Maine rivers downstream of paper mills. nih.gov |

| 2,3,7,8-TCDD | White Perch (fillet) | 3 (Omnivore) | 3,000 - 7,500 | Field study in Maine rivers downstream of paper mills. nih.gov |

| 2,3,7,8-TCDD | White Sucker (whole body) | 2 (Bottom feeder) | 78,500 - 106,000 | Field study in Maine rivers downstream of paper mills. nih.gov |

| 2,3,7,8-TCDF | N/A | N/A | Generally high BAF expected due to high lipophilicity | Laboratory studies indicate high bioaccumulation potential. frontiersin.org |

This table is for illustrative purposes. BAF values are highly site- and species-specific. Data for 2,3,7,8-TCDD is presented to show typical ranges for a related tetrachlorinated compound.

Environmental Transformation and Degradation Pathways of 1,2,8,9 Tetrachlorodibenzofuran

Photochemical Degradation Processes

Photochemical degradation, or photolysis, is a significant abiotic process that contributes to the breakdown of chlorinated dibenzofurans in the environment. This process involves the absorption of light energy, leading to the cleavage of chemical bonds.

The efficiency of direct photolysis is dependent on the wavelength of light and the absorption spectrum of the compound. TCDFs have low molar absorptivities in the solar actinic range (wavelengths greater than 290 nm), which limits the rate of direct aqueous photolysis. csbsju.edu

The presence of natural organic matter (NOM) and other organic molecules in aquatic and atmospheric environments can significantly influence the photolysis rates of TCDFs. Dissolved organic matter, such as humic and fulvic acids, can act as photosensitizers, accelerating the degradation of these compounds. ias.ac.in This process, known as indirect or sensitized photolysis, involves the absorption of light by the organic molecules, which then transfer the energy to the TCDF, leading to its degradation.

Table 1: Factors Influencing Photochemical Degradation of TCDFs

| Factor | Influence on Photodegradation | Mechanism |

| Sunlight (UV Radiation) | Induces direct photolysis | Provides the energy for reductive dechlorination. |

| Natural Organic Matter (NOM) | Can enhance or inhibit photolysis | Acts as a photosensitizer (enhancement) or causes light attenuation (inhibition). ias.ac.innih.gov |

| Presence of Other Organic Molecules | Can act as sensitizers or quenchers | Energy transfer to or from the TCDF molecule. |

| Water Chemistry (pH, etc.) | Can influence the form and reactivity of sensitizers | Affects the speciation and photochemical properties of dissolved organic matter. |

Biotransformation and Biodegradation Mechanisms

The microbial-mediated transformation of 1,2,8,9-TCDF is a critical pathway for its removal from contaminated environments. Both aerobic and anaerobic microorganisms have demonstrated the ability to degrade various chlorinated dibenzofurans.

Under aerobic conditions, certain bacteria can degrade TCDFs through oxidative pathways. The initial step in the aerobic biodegradation of dibenzofurans is typically catalyzed by a dioxygenase enzyme, which introduces two hydroxyl groups onto the aromatic ring. researchgate.net This can occur through two main routes: angular dioxygenation, which cleaves the ether bridge, or lateral dioxygenation, which hydroxylates a benzene (B151609) ring. researchgate.net

For chlorinated dibenzofurans, the position of the chlorine atoms significantly influences the preferred site of enzymatic attack. Studies on dichlorodibenzofurans have shown that bacteria such as Bacillus sp. and Serratia sp. can achieve significant removal of these compounds. nih.gov The degradation process often involves the initial attack on the non-chlorinated or less-chlorinated ring. nih.gov For 1,2,8,9-TCDF, it is likely that aerobic bacteria would preferentially attack the C3 and C4 positions, which are unsubstituted. This would lead to the formation of chlorinated catechols, which can then be further metabolized through ring cleavage and subsequent reactions of the Krebs cycle. ub.edu

Table 2: Examples of Aerobic Degradation of Dioxin-like Compounds

| Microorganism | Compound Degraded | Degradation Pathway | Reference |

| Bacillus sp. SS2 | 2,8-dichlorodibenzofuran | Lateral Dioxygenation | nih.gov |

| Serratia sp. SSA1 | 2,7-dichlorodibenzo-p-dioxin | Lateral Dioxygenation | nih.gov |

| Pseudomonas stutzeri OX1 | Tetrachloroethylene | Toluene-o-xylene monooxygenase | nih.gov |

In anaerobic environments, such as sediments and water-logged soils, the primary biodegradation pathway for highly chlorinated compounds like TCDFs is reductive dechlorination. nih.gov This process involves the sequential removal of chlorine atoms, with the chlorinated compound serving as an electron acceptor. clu-in.org

Research on the anaerobic degradation of 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TCDF) in contaminated river sediments has shown that indigenous microorganisms can dechlorinate it to less chlorinated congeners. nih.gov The primary dechlorination pathway for 1,2,3,4-TCDF was found to be the removal of a lateral chlorine atom to form 1,3,4-trichlorodibenzofuran, followed by further dechlorination to 1,3-dichlorodibenzofuran. nih.gov Given the structural similarities, it is highly probable that 1,2,8,9-TCDF would also undergo anaerobic reductive dechlorination, likely starting with the removal of one of the lateral chlorine atoms at the 1, 2, 8, or 9 positions. The rate of this process is influenced by environmental factors such as temperature, with higher temperatures generally leading to faster dechlorination rates. nih.gov

Microbial consortia, which are communities of different microbial species, often exhibit enhanced degradative capabilities compared to single strains. frontiersin.org The synergistic interactions within these consortia can lead to more complete degradation of complex pollutants like TCDFs. In the context of 1,2,8,9-TCDF, a consortium of anaerobic bacteria would likely be most effective, with different species carrying out sequential dechlorination steps.

Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of persistent organic pollutants, including dioxins and dibenzofurans. frontiersin.org These fungi produce powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which have a non-specific oxidative mechanism. frontiersin.org This allows them to break down complex aromatic structures. Fungal remediation, or mycoremediation, has been shown to be effective for the treatment of soils and water contaminated with various recalcitrant compounds. researchgate.netfrontiersin.org While specific studies on the fungal degradation of 1,2,8,9-TCDF are scarce, the broad substrate specificity of fungal enzymes suggests that they could play a role in its transformation.

Metabolic Intermediates and Products

Specific metabolic studies detailing the intermediates and final products of 1,2,8,9-TCDF are not readily found in scientific literature. However, research on the metabolism of other TCDF congeners, such as 2,3,7,8-TCDF, provides a model for the expected metabolic fate of these compounds. The primary route of metabolism for PCDFs in organisms is through oxidation, catalyzed by cytochrome P450 monooxygenases, followed by conjugation to facilitate excretion.

Studies on fish species like channel catfish (Ictalurus punctatus) and rainbow trout (Oncorhynchus mykiss) have shown that 2,3,7,8-TCDF is metabolized via hydroxylation. nih.govnih.gov This process introduces a hydroxyl (-OH) group onto the aromatic ring structure, increasing the compound's polarity. This initial hydroxylation is a critical step for detoxification and subsequent elimination.

Following hydroxylation, the resulting hydroxylated TCDF (OH-TCDF) can be conjugated with endogenous molecules. A common conjugation pathway is glucuronidation, where UDP-glucuronosyltransferase enzymes attach a glucuronic acid moiety to the hydroxyl group, forming a glucuronide conjugate. nih.govnih.gov This process further increases the water solubility of the metabolite, making it more readily excretable in bile and urine.

Based on these established pathways for other TCDF isomers, the metabolism of 1,2,8,9-TCDF would likely proceed through similar steps. The initial reaction would be the formation of one or more monochlorinated-hydroxylated dibenzofuran (B1670420) isomers. These would then be conjugated, primarily with glucuronic acid.

Table 1: Potential Metabolic Intermediates and Products of 1,2,8,9-Tetrachlorodibenzofuran (Based on established pathways for other TCDF congeners)

| Compound Type | Potential Products | Metabolic Pathway |

| Primary Metabolite | Monohydroxy-tetrachlorodibenzofuran (OH-TCDF) | Oxidation (Hydroxylation) |

| Conjugated Metabolite | Tetrachlorodibenzofuran-O-glucuronide | Glucuronidation |

Note: The exact position of hydroxylation on the 1,2,8,9-TCDF molecule has not been experimentally determined.

Abiotic Chemical Transformation Studies

Abiotic transformation processes are crucial for the degradation of persistent organic pollutants like PCDFs in the environment. These reactions occur without biological activity and are primarily driven by physical or chemical factors, with photolysis (degradation by light) being a significant pathway.

Specific experimental studies on the abiotic chemical transformation of 1,2,8,9-TCDF are scarce. However, research on other chlorinated dibenzofurans and dioxins indicates that these compounds can undergo photodecomposition when exposed to ultraviolet (UV) light. wikipedia.org The primary mechanism of photodegradation for chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process typically occurs stepwise, leading to the formation of lower-chlorinated dibenzofurans.

For instance, studies on other tetrachlorinated dioxin isomers have demonstrated that they undergo photodegradation, leading to the formation of trichloro- and dichloro-dibenzo-p-dioxins. nih.gov It is expected that 1,2,8,9-TCDF would follow a similar pathway, gradually losing its chlorine atoms upon exposure to sufficient light energy, resulting in various trichlorodibenzofuran isomers. The rate and extent of this degradation would depend on environmental factors such as light intensity, wavelength, and the medium (e.g., water, soil surface, atmosphere).

Theoretical Investigations of Reaction Mechanisms

Theoretical chemistry provides valuable insights into the reaction mechanisms of molecules where experimental data is limited. Using computational methods like Density Functional Theory (DFT), scientists can model the reactivity of compounds and predict their transformation pathways.

While no theoretical studies were found to focus specifically on 1,2,8,9-TCDF, extensive research has been conducted on the highly toxic 2,3,7,8-TCDF isomer. These studies offer a framework for understanding the likely atmospheric and chemical reactivity of other TCDFs.

Theoretical investigations into the reaction of 2,3,7,8-TCDF with hydroxyl radicals (•OH), which are highly reactive and important for atmospheric degradation, show that the reaction proceeds via the addition of the •OH radical to the TCDF molecule. nih.gov This initial step can lead to subsequent reactions including the cleavage of the furan (B31954) ring, addition of molecular oxygen (O₂), or dechlorination. nih.gov

Other theoretical studies have explored the reaction of 2,3,7,8-TCDF with hydrogen peroxide (H₂O₂) and its anion (HO₂⁻). nih.govacs.org These studies predict that nucleophilic aromatic substitution can occur, leading to the formation of an intermediate with an O-O bond, which then cleaves to produce radical species. nih.gov For the reaction with the hydroperoxide anion (HO₂⁻), a nucleophilic addition that results in the cleavage of the C-O bond in the furan ring is also a possible pathway. nih.govacs.org

These theoretical models suggest that the transformation of TCDFs can be initiated by various radical species present in the environment. Although the specific reaction rates and product distributions would differ for the 1,2,8,9-isomer due to the different positions of the chlorine atoms, the fundamental mechanisms of radical-initiated addition, substitution, and ring cleavage are expected to be similar.

Analytical Methodologies for Detection and Quantification of 1,2,8,9 Tetrachlorodibenzofuran

Sample Collection and Preparation Techniques for Diverse Matrices

The analysis of 1,2,8,9-TCDF often involves complex environmental and biological samples, necessitating meticulous collection and preparation to isolate the target analyte from interfering substances. well-labs.comnih.gov These matrices can range from water, soil, and sediment to biological tissues. well-labs.com

Extraction Procedures

The initial step in the analytical process is the extraction of 1,2,8,9-TCDF from the sample matrix. The choice of extraction technique depends on the nature of the sample. For solid samples like soil and sediment, common methods include Soxhlet extraction, pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE). Liquid samples, such as water, are typically extracted using liquid-liquid extraction (LLE) with a suitable organic solvent like methylene (B1212753) chloride. epa.gov

A critical aspect of the extraction process is the use of isotopically labeled internal standards. well-labs.comnih.gov A known amount of a labeled analog of the target compound, such as ¹³C₁₂-1,2,3,4-TCDD, is added to the sample before extraction. rsc.org This allows for the correction of losses that may occur during sample preparation and analysis, ensuring accurate quantification.

Sample Cleanup and Purification Methods

Following extraction, the resulting extract contains not only the target analyte but also a multitude of other co-extracted compounds that can interfere with the analysis. epa.gov Therefore, a rigorous cleanup and purification process is essential. This typically involves a series of chromatographic steps designed to separate the PCDFs from other chlorinated compounds like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov

Multi-column chromatography is a common approach, utilizing different stationary phases to achieve the desired separation. For instance, a sequence of acidic, basic, and neutral silica (B1680970) gel columns, followed by an alumina (B75360) column, can effectively remove many interfering substances. nih.gov Gel permeation chromatography (GPC) is another technique used to separate the analytes from high-molecular-weight lipids and other macromolecules present in biological samples.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) Applications

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the analysis of PCDDs and PCDFs, including 1,2,8,9-TCDF. waters.comnih.gov This technique offers the high sensitivity and selectivity required to detect and quantify these compounds at trace levels, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. nih.govnih.gov

The use of a high-resolution capillary column in the gas chromatograph allows for the separation of different PCDF isomers. ca.gov The mass spectrometer, operating at a high resolution (typically >10,000), can distinguish between the exact mass of the target analyte and the masses of interfering ions, thereby enhancing the specificity of the analysis. waters.comnih.gov

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution is a powerful quantification technique used in conjunction with HRGC/HRMS. well-labs.comepa.gov As mentioned earlier, a known amount of an isotopically labeled internal standard is added to the sample at the beginning of the analytical procedure. The ratio of the response of the native analyte to the response of the labeled standard is then used to calculate the concentration of the native analyte in the original sample. This method effectively compensates for any analyte losses during extraction, cleanup, and instrumental analysis, leading to highly accurate and precise results. well-labs.com

Retention Time and Ion-Abundance Ratio Analysis for Isomer Specificity

The identification of specific PCDF isomers, such as 1,2,8,9-TCDF, relies on two key parameters: gas chromatographic retention time and ion-abundance ratios. The retention time of an analyte is the time it takes to travel through the GC column. Under specific chromatographic conditions, each isomer will have a characteristic retention time. nih.govnih.gov By comparing the retention time of a peak in a sample chromatogram to that of a known standard, the presence of a specific isomer can be tentatively identified. publications.gc.ca

For confirmation, the ion-abundance ratio is used. Mass spectrometry of chlorinated compounds produces a characteristic pattern of isotopic peaks due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The ratio of the intensities of these isotopic peaks is predictable and specific for a given compound. For a tetrachlorodibenzofuran, the ratio of the molecular ion (M+) to the M+2 ion is a key identifier. The measured ion-abundance ratio in the sample must match the theoretical ratio within a specified tolerance (e.g., ±15%) for positive identification. ca.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Approaches

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is an alternative and increasingly popular technique for the analysis of PCDFs. nih.gov In GC-MS/MS, two mass analyzers are used in series. The first mass analyzer selects the molecular ion of the target analyte, which is then fragmented in a collision cell. The second mass analyzer then separates and detects specific fragment ions. This process, known as selected reaction monitoring (SRM), provides an additional layer of selectivity, as it requires both the precursor ion and the product ion to be specific to the analyte of interest. nih.gov

GC-MS/MS can be particularly advantageous in analyzing complex matrices where interferences are a significant problem. nih.gov The enhanced selectivity of MS/MS can sometimes reduce the need for extensive sample cleanup. The comparison of theoretically calculated and measured ion abundance ratios in calibration standards and sample extracts is crucial for quality control in GC-MS/MS methods. researchgate.net

Enhanced Selectivity and Sensitivity in Complex Matrices

The analysis of 1,2,8,9-TCDF is often challenged by the presence of complex matrices in environmental and biological samples. These matrices can contain a multitude of interfering compounds that can obscure the signal of the target analyte, leading to inaccurate quantification. To overcome these challenges, rigorous sample preparation and cleanup procedures are essential. These methods are designed to isolate the PCDD/PCDF fraction from the bulk of the sample matrix. nih.gov

Standard methods, such as U.S. EPA Method 8290A and Method 1613B, employ a combination of extraction and multi-step cleanup protocols. epa.goveurofinsus.com These often involve:

Extraction: Techniques like liquid-liquid extraction or Dean-Stark extraction are used to transfer the analytes from the sample into an organic solvent. eurofinsus.com

Column Chromatography: A series of chromatographic columns containing materials like silica gel, alumina, and carbon are used to separate the PCDD/PCDFs from other co-extracted organic compounds. acs.org

The sensitivity of these methods is remarkable, allowing for the detection of 1,2,8,9-TCDF and other congeners at parts-per-trillion (ppt) to parts-per-quadrillion (ppq) levels. epa.gov High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is the cornerstone of sensitive and selective PCDF analysis. nih.govacs.org The high resolving power of both the gas chromatograph and the mass spectrometer is crucial for separating the target congeners from a vast number of potentially interfering isomers and other compounds. gcms.cz

Parent-to-Daughter Ion Transition Monitoring

While HRMS is a powerful tool, for even greater specificity, tandem mass spectrometry (MS/MS) techniques can be employed. One such technique is multiple reaction monitoring (MRM), where a specific "parent" ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific "daughter" ion is monitored in the second mass analyzer. This parent-to-daughter ion transition is highly specific to the analyte of interest, significantly reducing background noise and enhancing the signal-to-noise ratio.

Although detailed, publicly available studies focusing specifically on parent-to-daughter ion transitions for 1,2,8,9-TCDF are limited, the principles of this technique are widely applied in the analysis of other PCDDs and PCDFs. For tetrachlorodibenzofurans, the parent ion would typically be the molecular ion cluster, and the daughter ions would be formed through the loss of chlorine atoms or other characteristic fragmentation pathways. This high degree of specificity is particularly valuable when dealing with complex samples where isobaric interferences (compounds with the same nominal mass) are a concern.

Emerging and Alternative Analytical Techniques

The high cost and complexity of traditional HRGC/HRMS analysis have spurred the development of alternative and screening methods. mdpi.com These techniques aim to provide more rapid and cost-effective ways to assess samples for the presence of PCDFs and other dioxin-like compounds.

Immunoassay and Bioassay Methods for Screening

Immunoassays and bioassays represent a significant departure from traditional chromatographic methods. These techniques are typically used for screening purposes to identify samples that may contain elevated levels of dioxin-like compounds, thereby prioritizing them for more comprehensive analysis by HRGC/HRMS.

Immunoassays: These methods utilize antibodies that can recognize and bind to specific classes of compounds, such as PCDFs. Enzyme-linked immunosorbent assays (ELISAs) are a common format. While they may not be congener-specific, they can provide a rapid indication of the total concentration of a group of related compounds. mdpi.com

Bioassays: These methods are based on the biological activity of the compounds. The most common bioassay for dioxin-like compounds is the Chemically Activated LUciferase gene eXpression (CALUX) assay. This assay measures the activation of the aryl hydrocarbon receptor (AhR), a key step in the mechanism of toxicity for these compounds. The results are often expressed as toxic equivalents (TEQs), which represent the total dioxin-like activity of a sample relative to the most potent congener, 2,3,7,8-TCDD. mdpi.com

| Method | Principle | Advantages | Limitations |

| Immunoassay (ELISA) | Antibody-based detection | Rapid, cost-effective screening | Limited sensitivity and specificity, not congener-specific |

| Bioassay (CALUX) | Measures biological activity (AhR activation) | Reflects toxic potential, high throughput | Not congener-specific, results in TEQs |

Challenges in Congener-Specific Determination and Recovery

Despite the advancements in analytical methodologies, several challenges remain in the congener-specific determination and recovery of 1,2,8,9-TCDF.

Isomer Specificity: There are numerous isomers of tetrachlorodibenzofuran, and achieving complete chromatographic separation of all of them is a significant challenge. gcms.cz While specialized capillary columns, such as those with cyano phases, can improve the separation of critical isomers, co-elution can still occur. gcms.cz

Recovery: The multi-step sample preparation process can lead to losses of the analyte. To account for this, isotopically labeled internal standards are added to the sample at the beginning of the analytical procedure. The recovery of these standards is used to correct the final concentration of the native analytes. Ensuring consistent and acceptable recoveries across a wide range of sample matrices is an ongoing challenge.

Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Dilution of the sample extract can mitigate these effects but may also raise the detection limits.

A review of scientific literature indicates that 1,2,8,9-TCDF can be formed from various combustion processes, including incinerator fly ash and the burning of polychlorinated biphenyls (PCBs). nih.gov Its presence in environmental samples is not necessarily linked to specific industrial processes like the manufacturing of 2,4,5-T. nih.gov

Source Apportionment and Congener Profile Analysis of 1,2,8,9 Tetrachlorodibenzofuran

Characterization of Specific Congener Profiles from Various Sources

Polychlorinated dibenzofurans (PCDFs) are not intentionally produced for commercial use but are generated as unintentional byproducts in a variety of industrial and thermal processes. nih.gov The specific mixture and relative abundance of different PCDF congeners, including 1,2,8,9-TCDF, can vary significantly depending on the formation conditions, creating distinct profiles that act as chemical fingerprints. epa.gov

Industrial processes are a significant source of PCDF contamination. The congener profiles from these sources are often distinct from those generated by combustion, typically featuring a less complex mixture with a few dominant congeners characteristic of the specific chemical process. epa.gov

Key industrial sources include:

Chemical Manufacturing: The production of certain chlorinated organic chemicals, such as chlorophenols and their derivatives, can generate PCDFs as unintended byproducts. nih.govnih.gov For example, technical-grade pentachlorophenol (B1679276) (PCP) has a very distinct congener profile that is heavily dominated by octachlorodibenzo-p-dioxin (B131699) (OCDD) and, to a lesser extent, other highly chlorinated dioxins and furans. scirp.orgresearchgate.net While 1,2,8,9-TCDF is a tetrachlorinated congener and less characteristic of PCP production, other chemical manufacturing processes may produce unique fingerprints where it could be present.

Metal Smelting and Refining: High-temperature metallurgical processes can also lead to the formation and release of PCDFs. nih.gov

Pulp and Paper Mills: Mills that use chlorine-based bleaching processes have been identified as sources of PCDFs, particularly 2,3,7,8-TCDF and 2,3,7,8-TCDD. nih.gov

The fingerprint of an industrial source is typically characterized by a limited number of specific, and often predictable, isomers related to the precursor chemicals and reaction pathways involved. epa.gov

Combustion is a major pathway for the formation and widespread environmental distribution of PCDFs. nih.gov Unlike the more specific profiles of industrial sources, combustion processes tend to generate complex mixtures containing a wide array of PCDF congeners. epa.gov The presence of 1,2,8,9-TCDF in environmental samples is considered a strong indicator of a combustion-related origin. nih.gov

Incineration: The incineration of municipal solid waste, hospital waste, and hazardous materials is a well-documented source of PCDFs. nih.gov Analysis of incinerator fly ash consistently reveals the presence of complex PCDF mixtures, including the 1,2,8,9-TCDF isomer. nih.gov

Wood and Fossil Fuel Combustion: Soot from wood-burning stoves and chimneys, as well as emissions from the combustion of coal and diesel fuel, contribute to the atmospheric burden of PCDFs. nih.govnih.gov These sources produce characteristic, though complex, congener profiles.

Combustion of Chemical Products: The thermal degradation of products like polychlorinated biphenyls (PCBs) and certain herbicides during fires or improper incineration can also be a source of 1,2,8,9-TCDF. nih.gov

The table below illustrates hypothetical congener profiles from different source types, highlighting how the relative abundance of specific congeners can be used for fingerprinting.

| Source Category | Key PCDF Congeners / Profile Characteristics | Relevance to 1,2,8,9-TCDF |

|---|---|---|

| Municipal Waste Incineration | Complex mixture of many tetra- through octa-chlorinated congeners. | Considered a primary source; 1,2,8,9-TCDF is a known component of the congener signature. nih.gov |

| Wood-Burning Soot | Complex mixture, profile can vary with combustion conditions and wood type. | Identified as a source of 1,2,8,9-TCDF. nih.gov |

| Pentachlorophenol (PCP) Production | Dominated by highly chlorinated congeners, especially Octachlorodibenzo-p-dioxin (OCDD) and Octachlorodibenzofuran (OCDF). scirp.orgresearchgate.net | Low abundance of tetrachlorinated congeners; not a characteristic source of 1,2,8,9-TCDF. |

Multivariate Statistical Methods for Source Apportionment

Due to the complexity of PCDF mixtures in the environment, which often result from the overlapping contributions of multiple sources, multivariate statistical methods are essential tools for source apportionment. These receptor models analyze the congener profiles in environmental samples to deconstruct and identify the contributing sources. ucl.ac.uk

Principal Component Analysis (PCA) is a statistical technique used to simplify complex datasets by reducing the number of variables into a few "principal components" that capture the majority of the variance in the data. researchgate.net

In the context of PCDF source apportionment, PCA is applied to a dataset containing the concentrations of multiple congeners (including 1,2,8,9-TCDF) from numerous environmental samples. The analysis groups samples with similar congener patterns together. For example, samples collected near an incinerator would likely cluster together in a PCA plot and be distinct from samples influenced primarily by a different source, such as runoff from an area where PCP was used. researchgate.net By plotting the principal components against each other, researchers can visualize the relationships between samples and identify the underlying source patterns that differentiate them.

Positive Matrix Factorization (PMF) is an advanced receptor model widely used for source apportionment of environmental pollutants. ucl.ac.ukmdpi.com Developed by the U.S. EPA, the PMF model analyzes a matrix of sample data and decomposes it into two matrices: source profiles (the congener fingerprint of each source) and source contributions (the amount each source contributes to each sample). epa.gov

A key advantage of PMF is that it constrains the output to non-negative values, which is physically realistic as sources cannot have a negative contribution. europa.eu The model also uses the uncertainty associated with each data point to provide a more robust and weighted result. ucl.ac.uk

For a PCDF analysis, the input data for a PMF model would be:

A matrix of congener concentrations (e.g., 2,3,7,8-TCDF, 1,2,8,9-TCDF, OCDF, etc.) for all collected samples.

An uncertainty matrix corresponding to the concentration data.

The model then identifies a user-defined number of factors, or sources. The output provides a detailed profile for each factor, showing the relative abundance of each congener. For instance, PMF could identify a "Combustion" factor characterized by a broad range of congeners including 1,2,8,9-TCDF, and an "Industrial" factor characterized by a different, more specific set of congeners. This allows for the quantitative apportionment of 1,2,8,9-TCDF in an environmental sample to its various origins.

The table below provides a simplified, hypothetical output from a PMF model to illustrate how different source factors are defined by unique congener profiles.

| PCDF Congener | Factor 1: Municipal Combustion (Hypothetical % of Profile) | Factor 2: Industrial Process X (Hypothetical % of Profile) |

|---|---|---|

| 2,3,7,8-TCDF | 15% | 5% |

| 1,2,8,9-TCDF | 12% | <1% |

| 1,2,3,4,6,7,8-HpCDF | 20% | 55% |

| OCDF (Octachlorodibenzofuran) | 18% | 25% |

Biological Receptor Interactions and Molecular Mechanisms of 1,2,8,9 Tetrachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

The activation of the AhR pathway is a central mechanism by which 1,2,8,9-TCDF and other similar compounds, like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), exert their biological effects. nih.govpnas.org This pathway is a critical sensor for a variety of environmental and endogenous chemicals. nih.gov

The process begins with the binding of the ligand, in this case, 1,2,8,9-TCDF, to the AhR, which is typically located in the cytoplasm in a complex with chaperone proteins. kenyon.edunih.gov This binding event induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal. kenyon.eduspandidos-publications.com Subsequently, the activated AhR-ligand complex translocates from the cytoplasm into the nucleus. pnas.orgkenyon.edu

Once inside the nucleus, the ligand-bound AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). pnas.orgkenyon.edu This AhR-ARNT complex then functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs). kenyon.edunih.gov The binding of the AhR-ARNT heterodimer to DREs is a critical step in initiating the transcriptional activation of target genes. nih.gov Studies have shown that structurally diverse AhR agonists lead to the formation of AhR:ARNT complexes that bind to DREs, and this binding specificity does not appear to be altered by the ligand's structure. nih.gov

The binding of the AhR-ARNT complex to DREs located in the promoter regions of target genes leads to the recruitment of co-activators and the general transcription machinery, ultimately resulting in the increased transcription of these genes. nih.gov Among the most well-characterized target genes are those of the cytochrome P450 1A and 1B families, including CYP1A1, CYP1A2, and CYP1B1. pnas.orgnih.gov The induction of these genes is a hallmark of AhR activation. nih.gov For instance, the induction of CYP1A1 and CYP1B1 mRNA and their corresponding proteins is a direct consequence of this transcriptional activation. nih.gov The induction of these enzymes can vary in a cell-specific manner. nih.gov

| Gene | Function | Induction by AhR Activation |

| CYP1A1 | Metabolizes xenobiotics, including polycyclic aromatic hydrocarbons. | Strongly induced. spandidos-publications.comnih.gov |

| CYP1A2 | Involved in the metabolism of various drugs and endogenous compounds. | Induced. nih.gov |

| CYP1B1 | Plays a role in the metabolism of procarcinogens and steroid hormones. | Induced, with cell-specific regulation. nih.gov |

AhR-Independent Mechanisms of Interaction

While the AhR pathway is the primary mechanism of action for 1,2,8,9-TCDF, the possibility of AhR-independent mechanisms cannot be entirely ruled out. Research suggests that the diverse biological and toxic effects of AhR ligands may not be solely explained by the classical AhR:ARNT-DRE signaling pathway. nih.gov Ligand-activated AhR can dimerize with other proteins, leading to the regulation of different sets of genes. nih.gov However, specific AhR-independent mechanisms for 1,2,8,9-TCDF are not extensively detailed in the provided search results.

Quantum Chemistry and Computational Modeling of Receptor Interactions

To better understand the interactions between ligands like 1,2,8,9-TCDF and the AhR, computational methods, including quantum chemistry, are employed. lu.se These approaches provide insights into the structural and energetic aspects of ligand binding.

Quantum mechanical (QM) methods are utilized to calculate the binding affinities of ligands to their receptors. lu.senih.gov These calculations can help predict how strongly a compound like 1,2,8,9-TCDF will bind to the AhR. researchgate.net By analyzing the electronic structure and intermolecular forces, these models can provide a detailed picture of the binding mode and the key interactions that stabilize the ligand-receptor complex. nih.gov The development of theoretical models of the AhR ligand-binding domain, based on homologous protein structures, has been instrumental in this area. nih.gov

Remediation Technologies and Environmental Mitigation Strategies for 1,2,8,9 Tetrachlorodibenzofuran Contamination

In Situ and Ex Situ Thermal Remediation Approaches

Thermal treatment technologies are well-established methods for the remediation of soils and other solid matrices contaminated with persistent organic pollutants like PCDD/Fs. clu-in.org These methods use heat to either separate the contaminants from the matrix (desorption) or to destroy them completely (incineration, pyrolysis).

Thermal desorption is a process that volatilizes contaminants like 1,2,8,9-TCDF from a solid matrix by heating it to temperatures typically between 200 and 600°C. uea.ac.uk This technique does not destroy the contaminants but separates them into a concentrated gas stream, which then requires further treatment. uea.ac.uk The process can be applied both in situ (in the ground) and ex situ (after excavation). uea.ac.uk

In Situ Thermal Desorption (ISTD): Heat is applied to the subsurface through thermal wells or blankets. uea.ac.uk A vacuum is simultaneously applied to capture the volatilized contaminants, which are then brought to the surface for treatment in an off-gas management system. uea.ac.uk This method is effective for treating source zones without the need for excavation.

Ex Situ Thermal Desorption: Excavated soil is heated in a specialized unit, such as a rotary dryer. uea.ac.uk This allows for greater control over temperature and mixing, often resulting in more uniform treatment and higher efficiency. clu-in.org The off-gas containing the desorbed furans is collected and treated. uea.ac.uk

The effectiveness of thermal desorption is dependent on the boiling point and vapor pressure of the specific congener. As a tetrachlorinated furan (B31954), 1,2,8,9-TCDF has a high boiling point, necessitating high-temperature thermal desorption for effective removal from soil.

Table 1: General Applicability of Thermal Desorption for PCDF-Contaminated Soil

| Parameter | Description | Relevance to 1,2,8,9-TCDF |

|---|---|---|

| Technology Type | In Situ / Ex Situ Physical Separation | Both methods are applicable, with ex situ offering more process control. |

| Operating Temperature | High Temperature (320-560°C) | Required for efficient volatilization of TCDF congeners. |

| Mechanism | Volatilization of contaminants from soil matrix. | Separates 1,2,8,9-TCDF into a gas stream for subsequent destruction. |

| End Product | Clean soil and a concentrated contaminant gas stream requiring treatment. | The furan is not destroyed by this process alone. |

This table presents generalized data for PCDF remediation, as specific findings for 1,2,8,9-TCDF are not available in the reviewed literature.

The concentrated waste stream from thermal desorption, or the contaminated soil itself, can be subjected to destruction technologies like incineration or pyrolysis.

Incineration: This process involves the high-temperature combustion of waste in the presence of oxygen, typically at temperatures exceeding 900°C in primary chambers and 1150°C in secondary chambers. semanticscholar.org These conditions are designed to achieve a destruction and removal efficiency (DRE) of 99.9999% for principal organic hazardous constituents like PCDD/Fs. Proper control of combustion conditions (temperature, residence time, and turbulence) is critical to prevent the incomplete combustion that can paradoxically form new dioxins and furans. unl.pt

Pyrolysis: This is a thermal decomposition process that occurs in the absence of oxygen. Waste is heated to high temperatures, breaking down organic compounds like 1,2,8,9-TCDF into simpler, less toxic substances such as gases (e.g., hydrogen, methane), liquids (oils), and a solid residue (char). nih.gov Pyrolysis can be advantageous as it avoids the potential for dioxin reformation associated with combustion, but the resulting products may still require further treatment. nih.gov

Table 2: Comparison of Incineration and Pyrolysis for PCDF Destruction

| Feature | Incineration | Pyrolysis |

|---|---|---|

| Oxygen Requirement | Requires excess oxygen | Oxygen-free or oxygen-starved environment |

| Operating Temperature | >900°C | 200–850°C or higher |

| Primary Products | Carbon dioxide, water, ash, acid gases | Syngas, bio-oil, char |

| PCDF Destruction | High efficiency (99.9999% DRE) | High efficiency, breaks down organic structure |

| Key Challenge | Potential for de novo formation of PCDD/Fs if not optimized | Management and treatment of pyrolysis products |

This table presents generalized data for PCDF remediation, as specific findings for 1,2,8,9-TCDF are not available in the reviewed literature.

Bioremediation and Biostimulation Strategies

Bioremediation utilizes microorganisms to degrade or transform contaminants into less harmful substances. nih.govjst.go.jp For chlorinated compounds like 1,2,8,9-TCDF, this often involves either aerobic degradation (requiring oxygen) or anaerobic reductive dechlorination (in the absence of oxygen). nih.gov

The natural biodegradation of persistent compounds like PCDFs is often slow. To accelerate this process, two main strategies are employed:

Bioaugmentation: This involves introducing specialized, pre-grown microbial cultures known to degrade dioxins and furans into the contaminated site. nih.gov For example, certain strains of Sphingomonas, Bacillus, and Pseudomonas have shown the ability to degrade various PCDF congeners. neptjournal.comfrontiersin.org The success of bioaugmentation depends on the ability of the introduced microbes to survive and thrive in the site-specific environmental conditions. unl.pt

Biostimulation: This strategy aims to enhance the activity of the indigenous microbial populations already present at a contaminated site. nih.gov This is achieved by adding nutrients (e.g., nitrogen, phosphorus), electron donors (e.g., lactate, acetate), or other amendments that create more favorable conditions for microbial growth and metabolism. nih.gov Studies have shown that adding specific carbon sources can influence the degradation rate and the microbial community structure. frontiersin.org

For 1,2,8,9-TCDF, reductive dechlorination under anaerobic conditions is a plausible degradation pathway, where microbes sequentially remove chlorine atoms from the furan backbone, progressively reducing its toxicity. jst.go.jpwikipedia.org

Composting is a managed biological process that can be effective for treating contaminated soils. neptjournal.com It involves mixing the contaminated soil with organic matter, such as food waste, manure, or sawdust, to create a rich, microbially active environment. researchgate.netresearchgate.net The intense microbial activity and elevated temperatures (thermophilic phase) during composting can accelerate the degradation of organic pollutants. researchgate.netresearchgate.net

Studies on co-composting of PCDF-contaminated soil have demonstrated significant reductions in total toxic equivalency (TEQ) over several weeks. researchgate.netresearchgate.net The degradation is facilitated by a diverse microbial community, with phyla such as Proteobacteria, Actinobacteria, and Firmicutes playing dominant roles. researchgate.netresearchgate.net While specific data for 1,2,8,9-TCDF is absent, the composting process is effective against a broad range of PCDF congeners, particularly the higher-chlorinated ones which are broken down into less chlorinated forms. researchgate.net

Table 3: Research Findings on Bioremediation of PCDD/Fs

| Study Type | Key Finding | Relevance to 1,2,8,9-TCDF |

|---|---|---|

| Co-composting | Achieved ~75% degradation of total PCDD/Fs in 42 days. researchgate.net | Demonstrates a viable and effective method for breaking down the general class of compounds to which 1,2,8,9-TCDF belongs. |

| Bacterial Community Enrichment | Cultures with specific carbon sources degraded up to 95% of 2,3,7,8-TCDD in 60 days. frontiersin.org | Shows that stimulating specific microbial pathways can lead to high degradation rates of tetrachlorinated congeners. |

| Anaerobic Dechlorination | Dehalococcoides species are capable of reductively dechlorinating various chlorinated compounds. researchgate.netca.gov | This microbial genus is a key candidate for the anaerobic bioremediation of sites contaminated with chlorinated furans like 1,2,8,9-TCDF. |

This table presents generalized data for PCDF remediation, as specific findings for 1,2,8,9-TCDF are not available in the reviewed literature.

Chemical Treatment Methods

Chemical treatment methods aim to destroy or detoxify 1,2,8,9-TCDF by reacting it with chemical agents. One of the most studied approaches for chlorinated organic compounds is reductive dechlorination using zero-valent metals.

Zero-valent iron (ZVI) is a strong reducing agent that can donate electrons to chlorinated compounds, breaking the carbon-chlorine bonds and replacing chlorine with hydrogen. neptjournal.com This process can be performed in situ by injecting nanoscale ZVI (nZVI) particles into the contaminated zone or ex situ in reactors. The large surface area of nZVI enhances its reactivity, leading to faster degradation rates. neptjournal.com To further increase efficiency, ZVI is often combined with a noble metal catalyst like palladium (Pd), which facilitates the transfer of electrons and hydrogen. neptjournal.com While specific studies on 1,2,8,9-TCDF are unavailable, this technology has proven effective for a wide range of chlorinated compounds, including other PCDDs and PCBs, suggesting its potential applicability. neptjournal.commdpi.comsid.ir

Physical Treatment and Separation Techniques

Physical treatment and separation techniques aim to either remove the contaminant from the environmental matrix or concentrate it into a smaller volume for further treatment or disposal.

Soil washing is an ex-situ remediation technology that uses a liquid washing solution to remove contaminants from soil. epa.gov The process typically involves excavation of the contaminated soil, followed by mechanical screening to remove large debris. The soil is then mixed with a washing fluid that helps to dissolve or suspend the contaminants. epa.gov The effectiveness of soil washing for removing hydrophobic compounds like 1,2,8,9-TCDF is highly dependent on the composition of the washing solution. frtr.gov

Studies on soils contaminated with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown high removal efficiencies using various washing agents: